N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide
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Overview
Description
N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-fluorobenzoic acid, under acidic conditions.
Introduction of the Propanamide Moiety: The propanamide group can be introduced by reacting the benzothiazole intermediate with 2-(2-methoxyphenoxy)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
5-Fluorobenzothiazole: A fluorinated derivative with similar properties.
2-(2-Methoxyphenoxy)propanoic acid: A precursor used in the synthesis.
Uniqueness
N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide is unique due to the combination of the benzothiazole core with the fluorine atom and the methoxyphenoxy group, which may confer specific biological activities and properties not found in other compounds.
Properties
Molecular Formula |
C17H15FN2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C17H15FN2O3S/c1-10(23-14-6-4-3-5-13(14)22-2)16(21)20-17-19-12-9-11(18)7-8-15(12)24-17/h3-10H,1-2H3,(H,19,20,21) |
InChI Key |
GGUOUJHUHFPDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=CC(=C2)F)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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